molecular formula C9H15N3 B8190516 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine

Cat. No.: B8190516
M. Wt: 165.24 g/mol
InChI Key: XHMNEPBPGJXUGP-VIFPVBQESA-N
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Description

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine is a chiral compound with a pyridine ring substituted at the 6-position by a 1-amino-2-methyl-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: A substitution reaction is carried out to introduce the 1-amino-2-methyl-propyl group at the 6-position of the pyridine ring.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Chromatographic Techniques: For purification and separation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic benefits.

    Industrial Applications: The compound is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
  • (S)-(-)-(1-Amino-2-methylpropyl)phosphonic acid

Uniqueness

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)9(11)7-4-3-5-8(10)12-7/h3-6,9H,11H2,1-2H3,(H2,10,12)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMNEPBPGJXUGP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=CC=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NC(=CC=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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